molecular formula C14H12FN3O2S2 B2817087 Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 862974-69-4

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2817087
CAS No.: 862974-69-4
M. Wt: 337.39
InChI Key: XUZBIBJAAXZBQM-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a 4-fluoro-benzothiazole moiety linked via an amino group to the 2-position of a 4-methylthiazole ring. Thiazoles are heterocyclic scaffolds widely explored in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and antidiabetic activities .

Properties

IUPAC Name

ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S2/c1-3-20-12(19)11-7(2)16-13(22-11)18-14-17-10-8(15)5-4-6-9(10)21-14/h4-6H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZBIBJAAXZBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(C=CC=C3S2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ringThe final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to improve reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the inhibition of biological processes essential for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to cell death or growth inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Amino Position

The 2-amino group of the thiazole ring is critical for biological interactions. Key analogs include:

(a) Ethyl 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC)
  • Substituents: 4-Chlorobenzyl amino group.
  • Activity : Demonstrated hypoglycemic effects in streptozotocin-induced diabetic rats, attributed to the electron-withdrawing chloro group enhancing receptor binding .
(b) AS601245 (1,3-benzothiazol-2-yl acetonitrile derivative)
  • Substituents : 1,3-Benzothiazol-2-yl group linked to a pyrimidine-acetonitrile scaffold.
  • Activity : Acts as a c-Jun N-terminal kinase (JNK) inhibitor with neuroprotective properties .
(c) Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
  • Substituents : 4-Fluoro-3-methylphenyl group directly attached to the thiazole ring.
  • Molecular Weight : 279.33 g/mol .

Substituents on the Thiazole Ring

(a) Ethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate
  • Substituents : 4-Trifluoromethylphenyl group.
  • Synthesis : Prepared via condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate .
(b) Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Substituents: 4-Chlorophenoxy acetyl group.
  • Molecular Weight : 354.805 g/mol .
  • Key Difference: The phenoxy acetyl group introduces steric bulk, which may hinder membrane permeability relative to the compact benzothiazole-amino group.

Biological Activity

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 862974-69-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by a thiazole ring fused with a benzothiazole moiety. Its molecular formula is C14H12FN3O2S2C_{14}H_{12}FN_3O_2S_2, and it has a molecular weight of approximately 373.4 g/mol. The presence of a fluorine atom and an ethyl carboxylate group in its structure contributes to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Ring : This is achieved through the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones.
  • Esterification : The final step introduces the ethyl carboxylate group via esterification reactions.

These synthetic routes are optimized for both laboratory and industrial production, focusing on yield and environmental sustainability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • DNA Interaction : It can bind to DNA, disrupting replication and transcription processes essential for cell division.

These interactions lead to growth inhibition or cell death in various pathogenic organisms and cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens:

Pathogen TypeActivity ObservedReference
Gram-positive Bacteria Moderate to high inhibition
Gram-negative Bacteria Variable efficacy
Fungi Effective against Candida spp.

In vitro studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : this compound was tested on various cancer cell lines, showing significant cytotoxic effects.
  • Mechanisms : It is believed that the compound induces apoptosis in cancer cells through oxidative stress pathways and by disrupting cellular signaling cascades.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µM .
  • Anticancer Research : In another investigation focused on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as an anticancer therapeutic .

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

StepSolventCatalystYield (%)Purity (%)Reference
Amide couplingDMFEDCI/HOBt7898
EsterificationTHFTriethylamine8597
RecrystallizationEthanol9299

Q. Table 2. Biological Activity of Structural Analogs

Analog (Substituent)IC₅₀ (µM, PC-3)LogPTarget Affinity (ΔG, kcal/mol)
4-Fluorophenyl2.13.2-9.8 (EGFR)
4-Chlorophenyl5.73.8-8.3 (EGFR)
4-Methoxyphenyl12.42.5-7.1 (EGFR)

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